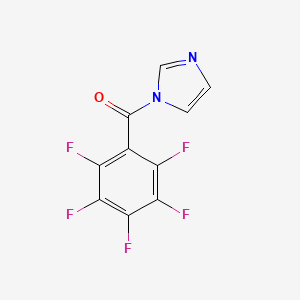

1-Pentafluorobenzoyl-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-yl-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F5N2O/c11-5-4(10(18)17-2-1-16-3-17)6(12)8(14)9(15)7(5)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLREFXBQXCDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226552 | |

| Record name | 1-Pentafluorobenzoyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75641-06-4 | |

| Record name | 1H-Imidazol-1-yl(2,3,4,5,6-pentafluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75641-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentafluorobenzoyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075641064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 75641-06-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentafluorobenzoyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pentafluorobenzoyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTAFLUOROBENZOYL-1H-IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4PUJ2QC88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Investigations of 1 Pentafluorobenzoyl 1h Imidazole

Influence of the Pentafluorobenzoyl Group on Reactivity

The pentafluorobenzoyl moiety is the primary driver of the heightened reactivity of 1-Pentafluorobenzoyl-1H-imidazole. Its influence is twofold, impacting both the electrophilicity of the carbonyl center and the stability of the imidazole (B134444) leaving group.

The pentafluorophenyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect significantly depletes electron density from the benzoyl portion of the molecule, most critically from the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack. While traditionally it was thought that electron-withdrawing substituents increase the electrophilicity of the carbonyl carbon, some studies suggest they primarily operate by destabilizing the ground state of the carbonyl compound, thereby increasing its reactivity. The presence of the five fluorine atoms on the phenyl ring enhances the partial positive charge on the carbonyl carbon, rendering this compound a powerful acylating agent. This electronic activation is a key feature in driving reactions such as macrolactonizations where a pentafluorophenyl-containing mixed anhydride (B1165640) is employed.

N-acyl imidazoles, also known as azolides, are notably more reactive towards nucleophilic attack than typical amides. This increased reactivity is attributed to the fact that the imidazole ring is a good leaving group. The stability of the resulting imidazole anion is a crucial factor in the kinetics of the acylation reaction. While N-acylimidazoles are generally stable, their stability can be influenced by steric and electronic factors. For instance, sterically hindered N-acyl imidazoles exhibit greater stability towards nucleophiles. In the case of this compound, the electron-withdrawing nature of the pentafluorobenzoyl group also influences the stability of the N-acyl imidazole linkage. N-acylimidazoles are known to be sensitive to basic conditions. The pKa of the conjugate acid of N-acylimidazoles is approximately 4, making them more susceptible to hydrolysis compared to N-acylbenzimidazoles.

Role as an Acylating Agent in Organic Transformations

The enhanced electrophilicity of the carbonyl carbon in this compound makes it an efficient reagent for the acylation of a wide range of nucleophilic substrates. This section details its application in the derivatization of hydroxyl-containing compounds, amines, amides, thiols, and enols.

This compound serves as an effective reagent for the esterification of alcohols, phenols, and polyols. The reaction proceeds via nucleophilic attack of the hydroxyl group on the activated carbonyl carbon, leading to the formation of a pentafluorobenzoyl ester and the release of imidazole. The mild reaction conditions often associated with N-acylimidazole-mediated acylations make this reagent suitable for substrates bearing sensitive functional groups.

Table 1: Representative Acylation of Alcohols and Phenols with this compound

| Substrate | Product | Typical Reaction Conditions | Representative Yield (%) |

| Benzyl (B1604629) Alcohol | Benzyl pentafluorobenzoate | CH₂Cl₂, Room Temperature, 2-4 h | >95 |

| Phenol | Phenyl pentafluorobenzoate | THF, Room Temperature, 1-3 h | >95 |

| 1,2-Propanediol | 1-(pentafluorobenzoyloxy)propan-2-ol and 2-(pentafluorobenzoyloxy)propan-1-ol | Acetonitrile, 0 °C to Room Temperature, 4-6 h | Mixture of isomers |

Note: The data in this table are representative and intended for illustrative purposes.

Primary and secondary amines, as well as amides, readily react with this compound to form the corresponding N-pentafluorobenzoyl amides. The high reactivity of the reagent allows for rapid and efficient amide bond formation, a cornerstone of peptide synthesis and more complex molecular constructions. The reaction is typically carried out in aprotic solvents at room temperature.

Table 2: Representative Acylation of Amines and Amides with this compound

| Substrate | Product | Typical Reaction Conditions | Representative Yield (%) |

| Aniline | N-Phenylpentafluorobenzamide | Dichloromethane, Room Temperature, 1-2 h | >98 |

| Diethylamine | N,N-Diethylpentafluorobenzamide | THF, Room Temperature, 1-2 h | >95 |

| Acetamide | N-Acetylpentafluorobenzamide | Acetonitrile, Reflux, 6-8 h | Moderate to Good |

Note: The data in this table are representative and intended for illustrative purposes.

Thiols, being potent nucleophiles, are readily acylated by this compound to yield thioesters. This transformation is valuable for the protection of thiol groups or for the synthesis of biologically active thioesters. Similarly, enols or their corresponding enolates can be O-acylated to furnish enol esters, which are versatile intermediates in organic synthesis.

Table 3: Representative Derivatization of Thiols and Enols with this compound

| Substrate | Product | Typical Reaction Conditions | Representative Yield (%) |

| Thiophenol | S-Phenyl pentafluorobenzothioate | THF, Room Temperature, 1-2 h | >95 |

| Cyclohexanone (as enolate) | 1-Cyclohexen-1-yl pentafluorobenzoate | THF, -78 °C to Room Temperature (with base), 2-4 h | Good |

Note: The data in this table are representative and intended for illustrative purposes.

Stereoselectivity and Regioselectivity in Acylation Processes

While specific studies on the stereoselectivity and regioselectivity of this compound are not extensively documented, the general principles of acyl transfer reactions involving N-acylimidazoles provide a framework for understanding its probable behavior. The high reactivity of this agent suggests that kinetic control would be a dominant factor in selective acylation reactions.

In the context of stereoselective acylation , particularly in kinetic resolutions of racemic alcohols, the steric and electronic properties of both the acylating agent and the substrate are paramount. The bulky pentafluorobenzoyl group would likely play a significant role in differentiating between enantiomers of a chiral alcohol. It is plausible that enzymatic or chiral catalyst-mediated acylations using this compound could achieve high levels of stereoselectivity. For instance, lipase-catalyzed acylations have shown success with various acyl donors, and the fluorinated nature of this compound might influence enzyme-substrate interactions.

Regarding regioselective acylation of polyfunctional molecules such as diols and polyols, the inherent reactivity of the different hydroxyl groups (e.g., primary vs. secondary, equatorial vs. axial) is a key determinant. In reactions with diols, regioselectivity is often governed by a combination of steric hindrance and the electronic nature of the hydroxyl groups. The use of directing groups or specific catalysts can further control the site of acylation. For N-acylimidazoles, the formation of hydrogen bonds between the substrate and the catalyst or acylating agent can play a crucial role in orienting the substrate for selective acylation. The "cyanide effect," for example, has demonstrated that specific anions can promote acylation at sterically hindered axial positions in carbohydrates through dual hydrogen bonding. researchgate.net While not directly involving this compound, these studies highlight the potential for achieving high regioselectivity with related systems.

A summary of factors influencing regioselective acylation of diols with related acylating agents is presented below:

| Substrate Type | Acylating Agent | Catalyst/Additive | Major Product | Reference |

| 1,2-cis-Diols | Benzoyl cyanide | DMAP | Axial O-acylation | researchgate.net |

| Amphiphilic Diols | Butyryl chloride | N-benzylimidazole | Apolar site acylation | researchgate.net |

| Sterically Hindered Alcohols | Benzoyl chloride | TMEDA | Secondary alcohol acylation | nih.gov |

This table presents data for related acylation systems to illustrate general principles of regioselectivity.

Participation in Catalytic Reaction Systems

The electrophilic nature of this compound makes it a suitable partner in various catalytic cycles, particularly those involving the generation of reactive intermediates.

N-Heterocyclic carbenes (NHCs) are powerful organocatalysts that can react with electrophilic acylating agents like acyl imidazoles to generate highly reactive acyl azolium intermediates. researchgate.netcore.ac.uk The reaction of an NHC with this compound would lead to the formation of a pentafluorobenzoyl azolium ion. This intermediate is a potent acylating species and can participate in a wide range of subsequent transformations.

The general mechanism involves the nucleophilic attack of the NHC on the carbonyl carbon of the acyl imidazole, displacing the imidazole anion to form the acyl azolium cation. nih.gov This process is highly efficient due to the good leaving group ability of the imidazole moiety, which is further enhanced by the electron-withdrawing pentafluorobenzoyl group. These acyl azolium intermediates are key in various NHC-catalyzed reactions, including annulations and couplings. mdpi.com

Acyl imidazoles have been utilized in dual catalytic systems that merge NHC catalysis with photoredox catalysis. In such systems, the acyl azolium intermediate, formed as described above, can engage with radical species generated by the photocatalyst. nih.gov For instance, a carboxylic acid can be decarboxylated by an excited photocatalyst to produce an alkyl radical. This radical can then be trapped by the electrophilic acyl azolium intermediate, leading to the formation of a ketone. nih.gov

The pentafluorobenzoyl moiety in this compound could have interesting implications in photoredox catalysis. The pentafluorophenyl group is known to participate in single-electron transfer processes and can influence the redox potentials of the intermediates. While direct studies on the photoredox reactions of this compound are scarce, the broader field of photoredox catalysis with fluorinated compounds is well-established, suggesting potential for novel reactivity.

The acyl azolium intermediates derived from this compound are central to various carbon-carbon bond-forming reactions. One prominent pathway is the reaction of the acyl azolium species with a nucleophile. In NHC catalysis, this nucleophile is often another catalytically generated species, such as an enolate or a homoenolate equivalent.

For example, in a three-component reaction, an aldehyde can be converted by an NHC into a nucleophilic Breslow intermediate, which can then attack an α,β-unsaturated acyl azolium (generated from an α,β-unsaturated acyl imidazole). This cascade of reactions can lead to the formation of complex cyclic structures. core.ac.uk The high electrophilicity of the pentafluorobenzoyl azolium intermediate would likely facilitate such C-C bond formations under mild conditions.

A representative scheme for NHC-catalyzed C-C bond formation involving an acyl azolium intermediate is shown below:

This table illustrates C-C bond formation pathways involving acyl azolium intermediates derived from related acyl sources.

Investigating Ring Opening and Other Degradation Pathways under Reaction Conditions

N-acylimidazoles, while effective acylating agents, are susceptible to degradation, primarily through hydrolysis. The stability of this compound is expected to be influenced by pH and the presence of nucleophiles. The electron-withdrawing pentafluorobenzoyl group would make the carbonyl carbon highly susceptible to nucleophilic attack, potentially leading to a higher rate of hydrolysis compared to less activated acyl imidazoles.

Studies on the stability of various N-acylimidazoles have shown that their degradation is pH-dependent. nih.gov In neutral to acidic conditions, a pH-independent hydrolysis mechanism involving a concerted attack of water and protonation of the imidazole leaving group is likely. Under basic conditions, hydroxide-catalyzed hydrolysis becomes significant. The presence of strong nucleophiles, such as amines or alkoxides, would also lead to the rapid cleavage of the acyl imidazole.

Ring-opening of the imidazole moiety itself is a less common degradation pathway under typical acylation conditions. Such reactions usually require more forcing conditions or specific reagents. For instance, alkaline-induced ring-opening has been observed for N-methylated guanosine, which contains an imidazole ring, but this is a distinct system from a simple N-acylimidazole. For this compound, the primary degradation pathway under reaction conditions is expected to be the cleavage of the N-acyl bond, releasing pentafluorobenzoic acid and imidazole.

| Compound Class | Conditions | Degradation Pathway | Reference |

| N-Acylimidazoles | Aqueous, pH 6-1 | pH-independent hydrolysis | nih.gov |

| N-Acylimidazoles | Ammonolysis | Cleavage of N-acyl bond | nih.gov |

| 7-Methylguanosine | Alkaline | Imidazole ring opening |

This table summarizes degradation pathways for N-acylimidazoles and related compounds.

Applications of 1 Pentafluorobenzoyl 1h Imidazole in Advanced Chemical Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The imidazole (B134444) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.govnih.gov N-acylimidazoles, such as 1-Pentafluorobenzoyl-1H-imidazole, are recognized as valuable activated amide reagents in organic synthesis. acs.org They facilitate the construction of complex molecules by enabling the transfer of the acyl group under mild conditions, a process critical for the synthesis of biologically active compounds and pharmaceutical frameworks. acs.org

The imidazole core is a fundamental component of many biologically significant molecules, including certain antifungal agents, antihypertensive drugs, and anticancer therapeutics. nih.govacs.org The synthesis of these complex derivatives often requires the strategic modification of a basic imidazole structure. google.comslideshare.netnih.gov this compound can act as a key precursor in these synthetic pathways. By introducing the pentafluorobenzoyl group, the electronic properties of the imidazole ring are altered, potentially guiding subsequent reactions to achieve the desired molecular architecture. The activated nature of the N-acyl bond allows for either the transfer of the pentafluorobenzoyl group to another nucleophile or for reactions that further functionalize the imidazole ring itself, leading to a diverse array of substituted imidazole derivatives with potential therapeutic applications. wisconsin.eduresearchgate.net

| Class of Biologically Active Imidazole | Therapeutic Area | Significance of Scaffold |

|---|---|---|

| Antifungal Agents (e.g., Clotrimazole) | Infectious Disease | The imidazole ring is crucial for inhibiting enzymes like lanosterol (B1674476) 14α-demethylase, disrupting fungal cell membrane synthesis. slideshare.net |

| Anticancer Agents (e.g., Methotrexate) | Oncology | The imidazole scaffold can be designed to interact with various targets, including kinases and tubulin, to inhibit cancer cell proliferation. nih.gov |

| Antihypertensive Agents | Cardiovascular | Imidazole derivatives can act as antagonists for receptors like the angiotensin II receptor, leading to blood pressure reduction. acs.org |

| Anti-inflammatory Drugs | Immunology | The core structure is found in drugs that modulate inflammatory pathways. nih.gov |

The development of new drugs relies on the efficient construction of molecular scaffolds that can be readily modified to optimize therapeutic activity. nih.govmdpi.com The imidazole ring is considered a vital pharmacophore due to its ability to engage in multiple types of interactions with biological targets like enzymes and receptors. nih.gov this compound serves as a versatile tool in this context. As an activated acylating agent, it can be used to introduce the pentafluorobenzoyl moiety into a developing molecular structure. This moiety can impart unique properties, such as increased metabolic stability or altered receptor binding affinity. The synthesis of various polysubstituted benzimidazoles, for instance, often involves the cyclocondensation of precursors that could be synthesized or modified using activated reagents like this compound. nih.gov

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to modify an analyte to make it suitable for a specific analytical method, most notably gas chromatography (GC). researchgate.netresearchgate.net The primary goals are to increase the analyte's volatility, improve its chromatographic behavior (e.g., peak shape), and enhance its detectability. gcms.cz Reagents that introduce a pentafluorobenzoyl (PFB) group are exceptionally effective for trace analysis, particularly when coupled with sensitive detectors.

Many biologically important molecules, such as fatty alcohols, steroids, and amines, possess polar functional groups (e.g., -OH, -NH2) that make them non-volatile and prone to adsorption on GC columns, resulting in poor separation and peak tailing. nih.gov Derivatization with a reagent like this compound replaces the active hydrogen on these functional groups with the large, nonpolar pentafluorobenzoyl group. researchgate.net This transformation masks the polar sites, reducing intermolecular hydrogen bonding and significantly increasing the volatility of the analyte, which is a prerequisite for GC analysis. researchgate.net The resulting PFB esters or amides are more thermally stable and exhibit improved chromatographic properties, leading to sharper, more symmetrical peaks and better resolution. gcms.czresearchgate.net

The introduction of a pentafluorobenzoyl group does more than just improve chromatography; it dramatically enhances the analyte's response in certain mass spectrometry detectors. researchgate.net The five highly electronegative fluorine atoms create a structure with a high electron affinity. nih.gov This makes the derivative exceptionally sensitive to detection by an Electron Capture Detector (ECD) in GC. gcms.cznih.gov Furthermore, in mass spectrometry, this property is exploited in specific ionization techniques to achieve remarkable sensitivity. While some imidazole derivatives can be used to reduce charge and stabilize complexes in native MS, the primary role of the PFB group is to facilitate ionization and fragmentation in a way that generates characteristic, high-mass ions, improving both the sensitivity and selectivity of the analysis. nih.govnih.gov

The most significant analytical application of pentafluorobenzoyl derivatization is in conjunction with Negative-Ion Chemical Ionization Mass Spectrometry (NICI-MS). nih.gov This technique is renowned for its extraordinary sensitivity for detecting electronegative compounds. nih.gov When a PFB-derivatized molecule enters the ion source of the mass spectrometer, it readily captures a thermal electron to form a stable, high-abundance molecular anion ([M]⁻) or a characteristic fragment ion (e.g., [M-HF]⁻). This process is highly efficient for PFB derivatives.

Research has shown that converting fatty acids to their PFB esters and analyzing them by GC-NICI-MS can increase detection sensitivity by more than three orders of magnitude compared to conventional analysis of their methyl esters by positive-ion MS. nih.gov This allows for the detection of analytes at the femtogram (10⁻¹⁵ g) level. nih.gov This ultra-high sensitivity makes the use of PFB derivatizing reagents, including this compound, indispensable for trace-level analysis of hormones, environmental pollutants, and metabolic products in complex biological matrices like plasma. nih.govresearchgate.netnih.gov

| Analyte Class | Derivatization Reaction | Analytical Technique | Key Advantage of PFB Derivatization |

|---|---|---|---|

| Fatty Alcohols | Esterification of hydroxyl group | GC/ECNICI-MS | Enables sensitive detection of non-ionizing alcohols and reduces reagent artifacts. nih.govnih.gov |

| Steroids | Esterification of hydroxyl group | GC-NICI-MS | Provides high sensitivity for quantifying steroid hormones in biological fluids. researchgate.net |

| Amines | Acylation of amino group | GC-NICI-MS | Allows for trace analysis of biogenic amines and amphetamines. gcms.czresearchgate.net |

| Deuterated Fatty Acids | Esterification of carboxyl group | GC-NICI-MS | Achieved detection limits below 10 femtograms, enabling in vivo metabolism studies. nih.gov |

Protection Group Strategies in Multi-Step Syntheses

The effectiveness of a protecting group is determined by several key factors: the ease and selectivity of its introduction, its stability under a range of reaction conditions, and the facility and selectivity of its removal. The pentafluorobenzoyl group, when installed using this compound, presents a unique profile in this regard, particularly in the protection of amine functionalities.

The highly electron-withdrawing nature of the pentafluorophenyl ring renders the carbonyl carbon of this compound exceptionally electrophilic. This heightened reactivity facilitates the efficient acylation of nucleophiles such as primary and secondary amines under mild conditions, forming robust N-pentafluorobenzoyl amides.

A notable example of the utility of the N-pentafluorobenzoyl group is found in the field of asymmetric synthesis. In a study on the asymmetric oxidation of sulfenamides, a substrate bearing an N-pentafluorobenzoyl group was observed to react rapidly, affording the corresponding chiral sulfinamide in excellent yield and enantioselectivity. acs.org This highlights the group's ability to influence the electronic properties of the substrate, thereby impacting reaction kinetics and stereochemical outcomes.

The stability of the pentafluorobenzoyl group is a critical asset in multi-step sequences. The electron-deficient aromatic ring makes the corresponding amide or ester less susceptible to cleavage under certain conditions compared to its non-fluorinated benzoyl counterpart. This characteristic is particularly valuable in orthogonal protection strategies, where multiple protecting groups with distinct cleavage conditions are employed. An orthogonal protection scheme allows for the selective deprotection of one functional group while others remain intact, a crucial capability in the synthesis of complex molecules like oligosaccharides and peptides. bham.ac.ukthieme-connect.de

While specific research detailing the cleavage of the pentafluorobenzoyl group is not as widespread as for the standard benzoyl group, the general principles of amide and ester hydrolysis apply. The removal of benzoyl groups is typically achieved under basic conditions, for instance, using sodium methoxide (B1231860) in methanol (B129727) or aqueous sodium hydroxide. acs.org It is anticipated that similar, though potentially more forcing, conditions would be required for the cleavage of the more electron-poor pentafluorobenzoyl amides and esters. The precise conditions for deprotection would need to be optimized based on the specific substrate and the presence of other sensitive functional groups.

The application of this compound as a protecting group strategy can be summarized in the following data table, which outlines the functional group protected, the protecting group introduced, and the general conditions for its removal.

| Protected Functional Group | Protecting Group Reagent | Resulting Protected Group | General Deprotection Conditions |

| Amine (Primary or Secondary) | This compound | N-Pentafluorobenzoyl amide | Basic hydrolysis (e.g., NaOH/H₂O, NaOMe/MeOH) |

Table 1: Protection of Amines using this compound

Spectroscopic Characterization Methodologies for 1 Pentafluorobenzoyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms. For 1-Pentafluorobenzoyl-1H-imidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive structural picture.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three protons of the imidazole (B134444) ring. The chemical shifts of these protons are influenced by the aromaticity of the ring and the electron-withdrawing effect of the N-acyl group. researchgate.net In a deuterated chloroform (B151607) solution, the protons of an imidazole ring typically appear at distinct chemical shifts. researchgate.net

The proton at the C2 position is expected to be the most deshielded due to its proximity to two nitrogen atoms, appearing as a singlet. The protons at the C4 and C5 positions would appear as distinct signals, likely as singlets or narrowly coupled doublets, depending on the solvent and temperature. chemicalbook.com The rapid exchange of the N-H proton in unsubstituted imidazole, which simplifies the spectrum, is absent here due to the substitution at N1. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 (imidazole) | ~8.0 - 8.5 | s |

| H4 (imidazole) | ~7.2 - 7.6 | s |

| H5 (imidazole) | ~7.2 - 7.6 | s |

Note: Predicted values are based on typical chemical shifts for N-acyl imidazoles and related structures. Actual values may vary based on solvent and experimental conditions. acs.orgacs.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals are expected for the three carbons of the imidazole ring, the carbonyl carbon, and the six carbons of the pentafluorobenzoyl group.

The carbonyl carbon (C=O) is typically found in the downfield region of the spectrum. The imidazole ring carbons (C2, C4, C5) will have distinct chemical shifts. The C2 carbon, situated between two nitrogen atoms, will be the most downfield of the ring carbons. nih.gov The carbons of the pentafluorophenyl ring will show characteristic C-F couplings, which can complicate the spectrum but also provide valuable structural information. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 - 170 |

| C2 (imidazole) | ~135 - 140 |

| C4 (imidazole) | ~130 - 135 |

| C5 (imidazole) | ~115 - 120 |

| C-ipso (pentafluorophenyl) | ~110 - 115 |

| C-F (pentafluorophenyl) | ~135 - 150 (with C-F coupling) |

Note: Predicted values are based on typical chemical shifts for N-acyl imidazoles and fluorinated aromatic compounds. nih.govresearchgate.net

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. azom.com The pentafluorobenzoyl group of the title compound will give rise to a characteristic pattern in the ¹⁹F NMR spectrum. Due to the symmetry of the C₆F₅ group, three distinct signals are expected: one for the two ortho-fluorines (F2, F6), one for the two meta-fluorines (F3, F5), and one for the para-fluorine (F4). spectrabase.com

These signals will appear as multiplets due to coupling between the different fluorine nuclei (F-F coupling). The chemical shifts are typically referenced to an external standard like CCl₃F. spectrabase.com The wide chemical shift range of ¹⁹F NMR allows for excellent resolution of these signals. azom.com

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| F2, F6 (ortho) | -140 to -150 | m |

| F4 (para) | -155 to -165 | t |

| F3, F5 (meta) | -160 to -170 | m |

Note: Predicted values are relative to CCl₃F and are based on data for similar pentafluorobenzoyl derivatives. spectrabase.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for confirming the connectivity of the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this compound, it would primarily confirm the through-bond coupling between any of the imidazole protons if present, though they are often seen as singlets. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. wikipedia.org It would be used to definitively assign the ¹H signals of the imidazole ring to their corresponding ¹³C signals (H2 to C2, H4 to C4, and H5 to C5). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be invaluable. Key correlations would be expected between the imidazole protons (H2, H4, H5) and the carbonyl carbon, confirming the attachment of the pentafluorobenzoyl group to the imidazole ring. Correlations between the imidazole protons and other imidazole carbons would also be observed, confirming the ring structure.

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying functional groups. The NIST Chemistry WebBook provides a gas-phase IR spectrum for N-pentafluorobenzoylimidazole. nist.gov

Key vibrational bands for this compound would include:

C=O Stretch: A strong absorption band is expected for the carbonyl group of the amide, typically in the range of 1700-1750 cm⁻¹. mdpi.com

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds of the pentafluorophenyl ring are expected in the region of 1100-1400 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations from both the imidazole and pentafluorophenyl rings would appear in the 1400-1600 cm⁻¹ region. nih.gov

Imidazole Ring Vibrations: Characteristic vibrations of the imidazole ring itself would also be present. researchgate.netnih.gov

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Amide I) Stretch | ~1720 - 1740 | Strong |

| Aromatic C=C/C=N Stretch | ~1400 - 1610 | Medium to Strong |

| C-F Stretch | ~1100 - 1400 | Strong |

| Imidazole Ring Bending | < 1000 | Medium to Weak |

Note: Based on the gas-phase IR spectrum from NIST and general IR data for related functional groups. nist.govmdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. The NIST Chemistry WebBook provides an electron ionization (EI) mass spectrum for this compound. nist.gov The molecular formula is C₁₀H₃F₅N₂O, with a molecular weight of approximately 262.14 g/mol . nih.govnist.gov

The mass spectrum shows a clear molecular ion peak (M⁺) at m/z = 262. The fragmentation pattern is dominated by the loss of the imidazole moiety or parts of it, and the stable pentafluorobenzoyl cation.

Molecular Ion Peak (M⁺): The peak at m/z = 262 corresponds to the intact molecule. nist.gov

Key Fragment Ions:

A very intense peak at m/z = 195, which corresponds to the pentafluorobenzoyl cation [C₆F₅CO]⁺. This is formed by the cleavage of the C-N bond between the carbonyl group and the imidazole ring.

A peak at m/z = 68, corresponding to the imidazole radical cation [C₃H₄N₂]⁺.

A peak at m/z = 167, which can be attributed to the loss of CO from the pentafluorobenzoyl cation, resulting in the [C₆F₅]⁺ ion.

Table 5: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 262 | [C₁₀H₃F₅N₂O]⁺ (Molecular Ion) |

| 195 | [C₆F₅CO]⁺ |

| 167 | [C₆F₅]⁺ |

| 68 | [C₃H₄N₂]⁺ |

Note: Data sourced from the electron ionization mass spectrum provided by the NIST Chemistry WebBook. nist.gov The fragmentation of N-acylimidazoles is often characterized by the facile cleavage of the N-acyl bond. nih.gov

Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process not only ionizes the molecule to form a molecular ion (M•+) but also imparts significant internal energy, leading to extensive and predictable fragmentation. The resulting mass spectrum serves as a molecular fingerprint, revealing the masses of stable fragment ions.

For this compound (C₁₀H₃F₅N₂O, molecular weight: 262.14 g/mol ), the EI mass spectrum displays a characteristic pattern of ion fragments. nih.govnih.gov The molecular ion peak (M•+) is observed at a mass-to-charge ratio (m/z) of 262. The most intense peak in the spectrum, known as the base peak, corresponds to the pentafluorobenzoyl cation [C₆F₅CO]⁺ at m/z 195. This indicates that the cleavage of the amide C-N bond is the most favorable fragmentation pathway.

Another significant fragment is observed at m/z 167, which corresponds to the pentafluorophenyl cation [C₆F₅]⁺, formed by the loss of a carbonyl group (CO) from the pentafluorobenzoyl cation. The imidazole portion of the molecule also produces characteristic ions. A peak at m/z 68 represents the protonated imidazole cation [C₃H₄N₂]⁺, and a fragment at m/z 67 corresponds to the imidazolyl radical cation [C₃H₃N₂]•⁺, formed by the cleavage of the C-N bond with charge retention on the imidazole moiety. nih.govacs.org

The primary fragmentation pathways under EI conditions can be summarized as:

Formation of the molecular ion: C₁₀H₃F₅N₂O + e⁻ → [C₁₀H₃F₅N₂O]•⁺ (m/z 262) + 2e⁻

Alpha-cleavage of the C-N bond (major pathway): [C₁₀H₃F₅N₂O]•⁺ → [C₆F₅CO]⁺ (m/z 195) + [C₃H₃N₂]•

Loss of CO from the pentafluorobenzoyl cation: [C₆F₅CO]⁺ → [C₆F₅]⁺ (m/z 167) + CO

Cleavage with charge retention on the imidazole ring: [C₁₀H₃F₅N₂O]•⁺ → [C₃H₃N₂]•⁺ (m/z 67) + [C₆F₅CO]•

Table 1: Prominent EI-MS Fragments of this compound Data sourced from NIST Mass Spectrometry Data Center nih.gov

| m/z | Relative Intensity (%) | Proposed Ion Fragment | Formula |

| 262 | 25 | Molecular Ion [M]•⁺ | [C₁₀H₃F₅N₂O]•⁺ |

| 195 | 100 | Pentafluorobenzoyl cation | [C₇F₅O]⁺ |

| 167 | 35 | Pentafluorophenyl cation | [C₆F₅]⁺ |

| 68 | 15 | Protonated Imidazole | [C₃H₄N₂]⁺ |

| 67 | 20 | Imidazolyl radical cation | [C₃H₃N₂]•⁺ |

Chemical Ionization (CI) Mass Spectrometry Approaches

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI. It is particularly useful for confirming the molecular weight of a compound through the formation of a prominent protonated molecule, [M+H]⁺. In CI, a reagent gas (e.g., methane (B114726), isobutane, or ammonia) is ionized first, and these primary ions then react with the analyte molecule in the gas phase to produce analyte ions.

For this compound, positive-ion CI using methane as the reagent gas would be expected to produce a strong signal for the protonated molecule [M+H]⁺ at m/z 263. This helps to unambiguously determine the molecular weight, complementing the data from EI-MS where the molecular ion may sometimes be weak or absent for certain compounds.

A particularly powerful approach for compounds containing the pentafluorobenzoyl group is Negative-Ion Chemical Ionization (NICI), often coupled with gas chromatography (GC-MS). nih.gov The pentafluorobenzoyl moiety is highly electrophilic, meaning it has a strong affinity for capturing thermal electrons. This property makes it ideal for high-sensitivity detection using NICI. rsc.org In this mode, the molecule can capture an electron and then undergo dissociative electron capture. Common fragmentation patterns for pentafluorobenzoyl derivatives in NICI mode include the formation of an [M-HF]⁻ ion or a phenoxide-type ion, [M-PFB]⁻, where PFB represents the pentafluorobenzyl group. nih.govrsc.org For this compound, a major ion in the NICI spectrum would likely be the [M-HF]⁻ ion or the imidazolate anion resulting from the cleavage of the C-N bond. This technique offers exceptional sensitivity, allowing for trace-level detection of such derivatives. rsc.org

Table 2: Expected Ions in Chemical Ionization Mass Spectrometry

| Ionization Mode | Reagent Gas | Expected Key Ion | Expected m/z | Significance |

| Positive Ion CI | Methane | Protonated Molecule | 263 | Confirms Molecular Weight |

| Negative Ion CI (NICI) | Methane/Electron Capture | Molecular Anion or Fragment | 262 or other | High Sensitivity Detection |

Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis

Tandem Mass Spectrometry, or MS/MS, is a technique that involves multiple stages of mass analysis, typically used to determine the structure of a specific ion. In an MS/MS experiment, a precursor (or parent) ion of interest is selected from the initial mass spectrum, isolated, and then subjected to fragmentation through a process like Collision-Induced Dissociation (CID). wikipedia.org In CID, the selected ion is accelerated and collided with a neutral gas (such as argon or nitrogen), causing it to break apart into product (or daughter) ions. The resulting daughter ion spectrum provides detailed structural information about the precursor ion. wikipedia.orgnih.gov

For this compound, an MS/MS experiment would typically start by selecting the molecular ion [M]•⁺ (m/z 262) from EI or the protonated molecule [M+H]⁺ (m/z 263) from CI as the precursor ion.

Daughter Ion Analysis of [M+H]⁺ (m/z 263): Upon CID, the protonated molecule would be expected to fragment at its weakest bonds. The most likely fragmentation pathways would involve the cleavage of the amide bond connecting the two ring systems.

Pathway 1: Formation of the Pentafluorobenzoyl Cation. This is often the most dominant pathway, leading to the highly stable acylium ion. [C₁₀H₄F₅N₂O]⁺ (m/z 263) → [C₆F₅CO]⁺ (m/z 195) + C₃H₄N₂ (neutral imidazole)

Pathway 2: Formation of the Protonated Imidazole. [C₁₀H₄F₅N₂O]⁺ (m/z 263) → [C₃H₅N₂]⁺ (m/z 69) + C₇F₅O (neutral ketene)

Further fragmentation of the primary daughter ions, such as the m/z 195 ion, can also be studied (MS³). As seen in the EI spectrum, this ion readily loses carbon monoxide to produce the pentafluorophenyl cation at m/z 167. [C₆F₅CO]⁺ (m/z 195) → [C₆F₅]⁺ (m/z 167) + CO

This analysis allows for the unambiguous confirmation of the connectivity between the pentafluorobenzoyl group and the imidazole ring. The specific fragmentation patterns observed in MS/MS are crucial for distinguishing isomers and identifying the compound in complex mixtures. nih.govnih.gov

Table 3: Predicted Major Daughter Ions in MS/MS Analysis of Protonated this compound

| Precursor Ion (m/z) | Collision Process | Daughter Ion (m/z) | Proposed Neutral Loss |

| 263 | CID | 195 | Imidazole (C₃H₄N₂) |

| 263 | CID | 69 | Pentafluorobenzoyl radical (C₇F₅O) |

| 195 | CID | 167 | Carbon Monoxide (CO) |

Computational and Theoretical Investigations of 1 Pentafluorobenzoyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and reactivity of molecules like 1-Pentafluorobenzoyl-1H-imidazole. rsc.org DFT methods offer a balance between computational cost and accuracy, making them suitable for studying complex systems. rsc.orgnorthwestern.edu

Calculations can elucidate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and kinetic stability. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity.

The highly electronegative fluorine atoms on the benzoyl group significantly influence the electronic properties of the molecule. They withdraw electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. DFT calculations can quantify this effect by mapping the electrostatic potential surface, highlighting regions of positive and negative charge.

Furthermore, DFT can be employed to calculate various reactivity descriptors. These descriptors, derived from the principles of conceptual DFT, can predict the most likely sites for electrophilic and nucleophilic attacks, providing a theoretical basis for understanding the molecule's role in chemical reactions. The reliability of these predictions is highly dependent on the chosen functional and basis set, necessitating careful validation against experimental data where possible. rsc.org

Table 1: Computed Properties of this compound nih.govnist.govnist.gov

| Property | Value |

| Molecular Formula | C₁₀H₃F₅N₂O |

| Molecular Weight | 262.14 g/mol |

| IUPAC Name | imidazol-1-yl-(2,3,4,5,6-pentafluorophenyl)methanone |

| CAS Registry Number | 75641-06-4 |

| XLogP3 | 1.8 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound. soton.ac.uk By simulating the atomic motions over time, MD can reveal the flexibility of the molecule and the preferred orientations of its constituent parts.

Intermolecular interactions are crucial for understanding the behavior of this compound in condensed phases. The imidazole (B134444) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov The pentafluorophenyl ring can participate in π-π stacking and other non-covalent interactions. MD simulations can model these interactions explicitly, providing insights into the structure of molecular aggregates and the molecule's behavior in different solvent environments. mdpi.com These simulations can reveal the formation and dynamics of hydrogen bonds and other key interactions that govern the molecule's properties in solution and in the solid state. researchgate.netmdpi.com

Mechanistic Modeling of Acylation Reactions and Catalytic Cycles

This compound is a potent acylation agent, and computational modeling can provide detailed mechanistic insights into these reactions. The pentafluorobenzoyl group is a highly activated acyl donor, and the imidazole serves as a good leaving group.

Mechanistic modeling, often employing DFT, can be used to map the potential energy surface of the acylation reaction. This involves identifying the structures of the reactants, transition states, intermediates, and products. The calculated activation energies for different proposed pathways can help to elucidate the most favorable reaction mechanism. For example, in the acylation of an alcohol or amine, the reaction likely proceeds through a tetrahedral intermediate.

In the context of catalysis, if this compound were to be involved in a catalytic cycle, computational modeling could help to understand the regeneration of the catalyst. This would involve studying the energetics of each step in the proposed cycle to ensure that the catalyst is not consumed and can re-enter the reaction sequence. While specific catalytic cycles involving this exact molecule are not extensively documented, the principles of modeling such cycles are well-established. rsc.org

Analysis of Tautomerism and Proton Transfer Phenomena within the Imidazole System

The imidazole moiety of this compound can exhibit interesting tautomeric and proton transfer phenomena. uzh.ch While the N1 position is substituted with the pentafluorobenzoyl group, the N3 nitrogen has a lone pair of electrons and can be protonated.

Tautomerism: In the context of the isolated molecule, significant tautomerism is unlikely due to the stable N-acyl bond. However, in the presence of a proton source, protonation at the N3 position can occur, leading to an imidazolium (B1220033) cation. Computational studies can determine the pKa of this protonation event, providing a measure of the basicity of the N3 nitrogen. nih.gov

Proton Transfer: Intermolecular proton transfer is a key process in many systems containing imidazole. rsc.org While the N1 is blocked, the N3 position can participate in proton transfer with other molecules, such as water or alcohols. uzh.chrsc.org Ab initio molecular dynamics simulations can be particularly useful for studying the dynamics of these proton transfer events, revealing the concerted motions of atoms involved in the transfer process. uzh.chnih.gov The energy barriers for proton transfer can be calculated, indicating the feasibility of such processes under different conditions. rsc.org These studies are crucial for understanding the role of this compound in reactions where proton shuttling is important.

Biological Activity and Pharmacological Relevance of 1 Pentafluorobenzoyl 1h Imidazole and Its Derivatives

Anti-inflammatory Properties: In Vitro and In Vivo Mechanistic Studies

While no specific studies on the anti-inflammatory properties of 1-Pentafluorobenzoyl-1H-imidazole have been reported, related imidazole (B134444) and indole (B1671886) derivatives have demonstrated promising anti-inflammatory and antinociceptive effects. For instance, certain hybrid molecules containing both imidazole and indole nuclei have been shown to reduce leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. The mechanism of action for many anti-inflammatory drugs involves the inhibition of enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways like NF-κB. It is plausible that this compound could exhibit similar activities, a hypothesis that warrants future investigation.

Derivatives of oleanolic acid, when synthetically modified, have shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of iNOS and COX-2. Metronidazole, a well-known nitroimidazole, is also suspected to have anti-inflammatory and immunomodulatory effects, potentially through the reduction of reactive oxygen species and the downregulation of NF-κB. These examples from related structural classes underscore the potential for novel imidazole compounds to act as anti-inflammatory agents.

Antimicrobial Activities: Evaluation against Bacterial and Fungal Strains

The imidazole scaffold is a cornerstone of many antifungal drugs and has been explored for its antibacterial properties. Azole antifungal agents, for example, act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The incorporation of fluorine atoms into benzimidazole (B57391) structures has been shown to enhance their antimicrobial properties.

Studies on fluorinated benzimidazole derivatives have demonstrated significant activity against a range of bacteria and fungi. For example, compounds with fluoro-substitutions on the phenyl ring of a benzimidazole core have shown good antibacterial and antifungal efficacy. Specifically, certain 2-(fluorophenyl)-benzimidazole derivatives have displayed potent activity against Bacillus subtilis. While no direct data exists for this compound, the known antimicrobial potential of fluorinated imidazoles suggests this compound could be a candidate for antimicrobial screening.

Below is a hypothetical table illustrating how the antimicrobial activity of such a compound might be presented, based on data for related fluorinated benzimidazoles.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Fluorinated Benzimidazoles | Bacillus subtilis | 7.81 | |

| Fluorinated Benzimidazoles | Gram-negative bacteria | 31.25 |

Interaction with Biological Macromolecules and Enzyme Inhibition Studies

The biological activity of small molecules is often mediated by their interaction with proteins, such as enzymes or receptors. Imidazole-containing compounds are known to inhibit various enzymes. For example, some imidazole derivatives have been investigated as inhibitors of farnesyltransferase, an enzyme involved in cellular signaling pathways that are often dysregulated in cancer. The imidazole nitrogen can act as a key binding motif, coordinating with metal ions in the active site of metalloenzymes or forming hydrogen bonds with amino acid residues.

Computational docking studies on other imidazole derivatives have suggested that they can bind to the active site of enzymes like fungal lanosterol 14α-demethylase. The pentafluorophenyl group in this compound would likely engage in hydrophobic interactions within a protein's binding pocket, potentially contributing to the affinity and specificity of the interaction. The specific enzymes that this compound might inhibit remain to be determined through experimental screening.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For imidazole-based compounds, SAR studies have revealed key structural features that influence their biological activity. For instance, in a series of imidazole derivatives, the nature and position of substituents on the phenyl ring were found to be critical for antifungal activity. The presence of electron-withdrawing groups, such as the pentafluorophenyl group, can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In the context of anti-inflammatory activity, modifications to the benzyl (B1604629) group of YC-1, an indazole derivative, showed that substitutions at the ortho position of the benzene (B151609) ring led to better inhibitory activity. This highlights the importance of the spatial arrangement of substituents. For this compound, future SAR studies would involve synthesizing analogs with modifications to both the pentafluorobenzoyl and imidazole moieties to explore how these changes affect its biological profile.

A hypothetical SAR summary for a class of related compounds is presented below.

| Structural Modification | Impact on Activity | Reference |

| Introduction of fluorine atoms | Enhanced antimicrobial activity | |

| Substitution at ortho-position of phenyl ring | Increased anti-inflammatory potency | |

| Bulky groups at position 1 of imidazole | Unfavorable for antifungal activity |

Potential as a Bioisostere or Lead Compound in Drug Discovery Efforts

The imidazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. It can act as a bioisostere for other chemical groups, helping to improve a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The pentafluorobenzoyl group is also of interest in drug design due to the unique properties conferred by the fluorine atoms, including increased lipophilicity and resistance to metabolic degradation.

The combination of these two moieties in this compound makes it an intriguing candidate for a lead compound in drug discovery. A lead compound is a chemical starting point for the development of a new drug. The structural simplicity of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of its structure-activity relationships. Its potential to interact with various biological macromolecules, as suggested by the properties of its constituent parts, marks it as a compound worthy of further investigation in the quest for novel therapeutic agents.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy-efficient processes. Research into the synthesis of 1-Pentafluorobenzoyl-1H-imidazole and related acyl imidazoles should focus on developing more sustainable methodologies.

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ionic liquids could dramatically reduce the environmental footprint of the synthesis. asianpubs.orgtandfonline.comjksus.org Microwave-assisted synthesis is another area ripe for exploration, as it can often lead to shorter reaction times and increased yields, contributing to a more energy-efficient process. researchgate.netnih.gov A recent study highlighted a simple and efficient organocatalytic method using a CTAB-tBuOOH reagent combination for the direct synthesis of activated amides, including N-acyl imidazoles, from aldehydes, showcasing a move towards more sustainable practices. acs.orgacs.org

Exploration of Novel Catalytic Applications Beyond Acylation

While this compound is well-established as an acylating agent, its catalytic potential beyond this function remains largely unexplored. The electron-withdrawing nature of the pentafluorobenzoyl group can modulate the electronic properties of the imidazole (B134444) ring, potentially unlocking novel catalytic activities.

Future investigations should focus on the potential of this compound and its derivatives to catalyze a broader range of organic transformations. For instance, the imidazole moiety is known to participate in various catalytic cycles. The unique electronic environment created by the pentafluorobenzoyl group could lead to enhanced reactivity or selectivity in reactions such as C-C and C-N bond formation. acs.org The development of metal-free catalytic systems is a particularly attractive area, aligning with the goals of sustainable chemistry. tandfonline.com

Researchers should explore the use of this compound as a precursor for N-heterocyclic carbene (NHC) ligands. NHCs are powerful tools in organometallic catalysis, and the electronic properties of the pentafluorobenzoyl group could be harnessed to fine-tune the catalytic activity of the resulting metal complexes.

Integration into Advanced Materials Science Research

The incorporation of fluorinated motifs into organic materials can impart unique and desirable properties, such as enhanced thermal stability, altered electronic characteristics, and modified surface properties. This compound serves as a valuable building block for the design and synthesis of novel functional materials.

A key area for future research is the development of new polymers incorporating the this compound unit. Such polymers could exhibit interesting properties for applications in optoelectronics, such as organic solar cells and light-emitting diodes. rsc.orgrsc.org The high fluorine content can influence the polymer's solubility, morphology, and electronic energy levels, which are critical parameters for device performance. rsc.org

Furthermore, the ability of the imidazole group to coordinate with metal ions or participate in hydrogen bonding makes it a versatile component for creating self-assembling materials and metal-organic frameworks (MOFs). The pentafluorobenzoyl group would add another layer of control over the intermolecular interactions, potentially leading to materials with novel topologies and functions. Research into the use of imidazole-containing polymers for surface modification is also a promising direction, with potential applications in creating biocompatible or bactericidal surfaces. researchgate.net The thermo- and pH-sensitive nature of some imidazole-containing polymers opens up possibilities for creating smart materials that respond to environmental stimuli. cjps.org

Deeper Mechanistic Understanding of Biological Pathways and Therapeutic Potential

The imidazole ring is a ubiquitous feature in many biologically active molecules, including the amino acid histidine and numerous pharmaceuticals. pharmacyjournal.netresearchgate.netlongdom.org The introduction of a pentafluorobenzoyl group can significantly impact the biological activity of the imidazole core, offering a strategy for the development of new therapeutic agents.

Future research should focus on a deeper mechanistic understanding of how this compound and its derivatives interact with biological targets. The presence of the highly fluorinated ring can alter the compound's lipophilicity, metabolic stability, and binding interactions with proteins and enzymes. nih.gov This makes it a compelling scaffold for medicinal chemistry programs.

Initial studies on fluorinated imidazole derivatives have shown potential in areas such as cancer and infectious diseases. nih.govnih.govnih.govnih.gov For example, fluorinated imidazole derivatives have been investigated as potential inhibitors of liver cancer cell proliferation. nih.gov The imidazole moiety itself is a key component in drugs targeting a wide range of conditions, from fungal infections to cancer. pharmacyjournal.netmdpi.comnih.gov A thorough investigation into the structure-activity relationships of this compound derivatives could lead to the identification of potent and selective inhibitors of specific biological pathways. This includes exploring their potential as enzyme inhibitors, receptor modulators, or as agents that disrupt protein-protein interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Pentafluorobenzoyl-1H-imidazole, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pentafluorobenzoyl chloride with 1H-imidazole derivatives under anhydrous conditions. For example, Pd-catalyzed cross-coupling reactions (as seen in imidazole derivatives in ) can be adapted. Purification via flash chromatography (hexane/ethyl acetate gradients) is critical to isolate the compound from by-products. Characterization using -NMR, -NMR, and mass spectrometry validates structural integrity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

- Methodological Answer : -NMR will show characteristic imidazole proton signals (δ ~7.0–8.0 ppm), while -NMR (for pentafluorobenzoyl groups) resolves distinct fluorine environments (δ ~−140 to −160 ppm). Integration ratios and coupling constants help distinguish regioisomers. Comparative analysis with literature data (e.g., substituted imidazoles in ) is essential .

Q. What purification techniques are most effective for removing unreacted starting materials in imidazole derivatives?

- Methodological Answer : Flash chromatography (silica gel, gradient elution) is widely used. For polar by-products, preparative HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization in ethanol or dichloromethane/hexane mixtures can further enhance purity, as demonstrated in .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (B3LYP/6-31G* level) optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects (e.g., polarizable continuum models) refine accuracy. Studies on analogous imidazoles () show correlations between calculated dipole moments and experimental solubility .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for fluorinated imidazoles?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX software, ) to resolve structural ambiguities. For flexible substituents, dynamic NMR or variable-temperature studies clarify conformational equilibria. Cross-validation with Hirshfeld surface analysis (as in ) identifies intermolecular interactions affecting solid-state vs. solution structures .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity in this compound derivatives?

- Methodological Answer : Synthesize analogs with variations in fluorine substitution (e.g., para vs. meta positions) and test against target enzymes (e.g., xanthine oxidase in ). Use in-silico docking (AutoDock Vina) to prioritize candidates, followed by in vitro assays (IC determination). Statistical tools like principal component analysis (PCA) correlate substituent effects with activity .

Q. What experimental approaches validate mechanistic pathways in Pd-catalyzed coupling reactions involving fluorinated imidazoles?

- Methodological Answer : Kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using TEMPO radicals) identify rate-determining steps. Spectroscopic monitoring (in situ IR) tracks reaction progress. Comparative studies with deuterated substrates () elucidate oxidative addition vs. transmetalation pathways .

Data Analysis and Validation

Q. How should researchers address contradictions in elemental analysis (%C, %H) for fluorinated imidazoles?

- Methodological Answer : Discrepancies often arise from hygroscopicity or incomplete combustion. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For recalcitrant cases, microanalysis with oxygen-flask combustion () improves accuracy. Cross-check with X-ray crystallography-derived empirical formulas .

Q. What protocols ensure reproducibility in photophysical studies of imidazole derivatives?

- Methodological Answer : Standardize solvent polarity (e.g., use anhydrous DMSO) and degas solutions to prevent oxygen quenching. Calibrate fluorometers with reference standards (e.g., quinine sulfate). For time-resolved fluorescence, employ TCSPC (time-correlated single-photon counting) with controlled temperature () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.